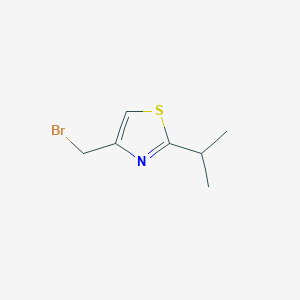

4-(Bromomethyl)-2-isopropylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Bromomethyl)-2-isopropylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a bromomethyl group attached to the fourth position and an isopropyl group at the second position of the thiazole ring. It is used in various chemical syntheses and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-isopropylthiazole typically involves the bromination of 2-isopropylthiazole. One common method includes the following steps:

Starting Material: 2-isopropylthiazole.

Bromination: The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing the overall efficiency.

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted thiazoles.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium azide (for azide substitution), sodium thiolate (for thiol substitution), and primary amines. Reactions are usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the thiazole ring.

Major Products:

Substituted Thiazoles: Depending on the nucleophile used, various substituted thiazoles can be synthesized, which are valuable intermediates in pharmaceutical and agrochemical industries.

Scientific Research Applications

Chemistry: 4-(Bromomethyl)-2-isopropylthiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiazole derivatives, which are important in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound can be used to synthesize such bioactive compounds.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-isopropylthiazole largely depends on its application. In biological systems, thiazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

4-(Chloromethyl)-2-isopropylthiazole: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the lower reactivity of the C-Cl bond compared to the C-Br bond.

4-(Methylthio)-2-isopropylthiazole: Contains a methylthio group instead of a bromomethyl group. It has different reactivity and applications, particularly in sulfur chemistry.

Uniqueness: 4-(Bromomethyl)-2-isopropylthiazole is unique due to the high reactivity of the bromomethyl group, making it a versatile intermediate in organic synthesis

Biological Activity

4-(Bromomethyl)-2-isopropylthiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, synthesis methods, and applications in biomedical research.

The compound this compound can be synthesized through several methods, typically involving the bromination of a precursor followed by cyclization to form the thiazole ring. A common synthetic route includes using bromine or N-bromosuccinimide (NBS) in dichloromethane as a solvent. The structural formula can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, modulating their function and potentially inhibiting enzymatic activities. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound may act as a competitive or non-competitive inhibitor.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains. For instance, research indicates that thiazole derivatives exhibit effective antibacterial properties with Minimum Inhibitory Concentration (MIC) values ranging from 1.0 to 61.2 μM against pathogens like Mycobacterium tuberculosis and Streptococcus pneumoniae .

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | 15-62 | Various Gram-positive and Gram-negative bacteria |

Anticancer Activity

The anticancer properties of thiazole derivatives have also been investigated extensively. In vitro studies demonstrate that compounds similar to this compound exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer). Notably, IC50 values for related thiazoles have been reported under 20 μM, indicating promising therapeutic potential .

Enzyme Inhibition

In biochemical assays, this compound serves as a probe for studying enzyme activity and protein interactions. Its ability to inhibit specific enzymes makes it a valuable tool in drug development . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance its potency against target enzymes.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various thiazole derivatives, this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with comparative analysis showing it outperformed several standard antibiotics .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of thiazoles revealed that this compound induced apoptosis in MCF-7 cells through mitochondrial pathways, suggesting its potential as an anticancer agent .

Properties

IUPAC Name |

4-(bromomethyl)-2-propan-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNS/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDSRCQUZGZYCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.